1-(2,5-dimethoxyphenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole
Description
This compound is a pyrrole-based derivative featuring a 2,5-dimethoxyphenyl group at position 1, a methyl group at position 2, and a 4-(methylsulfonyl)phenyl substituent at position 5 of the pyrrole ring. Its molecular formula is C₂₀H₂₀NO₄S, with a molecular weight of 394.45 g/mol.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-14-5-11-18(15-6-9-17(10-7-15)26(4,22)23)21(14)19-13-16(24-2)8-12-20(19)25-3/h5-13H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGYIHUZBOOSNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=CC(=C2)OC)OC)C3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,5-dimethoxyphenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents such as ethanol, methanol, or tetrahydrofuran, and catalysts to facilitate the reactions .
Chemical Reactions Analysis
Synthetic Preparation
The primary synthetic route involves a multi-step protocol starting from substituted pyrrole precursors. A critical step employs phosphoryl chloride (POCl₃) in dichloromethane (DCM) under controlled temperatures (0–5°C) to introduce the carbaldehyde group .
Nucleophilic Addition at the Carbaldehyde Group
The carbaldehyde (-CHO) group undergoes nucleophilic reactions:
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Imine formation : Reacts with primary amines (e.g., NH₂R) in ethanol under reflux to yield Schiff bases.
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Oxime synthesis : Condenses with hydroxylamine hydrochloride (NH₂OH·HCl) in aqueous NaOH to form oximes.
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Imine formation | Ethanol, NH₂R, Δ | N-Substituted imine | 60–85% |
| Oxime synthesis | NH₂OH·HCl, NaOH (aq) | Pyrrole oxime | 72% |
Cycloaddition Reactions
The pyrrole ring participates in Diels-Alder reactions as a diene. For example:
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Reacts with electron-deficient dienophiles (e.g., maleic anhydride) in toluene at 110°C to form bicyclic adducts .
| Dienophile | Conditions | Product | Yield |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 12h | Bicyclic adduct | 55% |
Cross-Coupling Reactions
The 4-(methylsulfonyl)phenyl group facilitates palladium-catalyzed couplings:
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Suzuki-Miyaura coupling : Reacts with arylboronic acids (ArB(OH)₂) using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water .
| Boronic Acid | Catalyst | Product | Yield |
|---|---|---|---|
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biaryl product | 78% |
Oxidation and Reduction Reactions
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Aldehyde oxidation : The -CHO group oxidizes to -COOH using KMnO₄ in acidic conditions.
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Sulfonamide reduction : The methylsulfonyl group resists common reductants but can be modified via radical pathways.
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | Pyrrole-3-carboxylic acid | 65% |
Functional Group Transformations
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Methoxy demethylation : Treatment with BBr₃ in DCM removes methoxy groups, yielding phenolic derivatives .
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Sulfonamide substitution : Reacts with Grignard reagents (RMgX) to replace sulfonyl groups under Cu catalysis .
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Demethylation | BBr₃, DCM, −78°C | Phenolic pyrrole | 58% |
Biological Activity and Derivatization
Derivatives of this compound exhibit potential as enzyme inhibitors. For example:
-
Kinase inhibition : Trifluoroacetyl derivatives (e.g., CAS 478032-26-7) show activity against tyrosine kinases .
| Derivative | Target | IC₅₀ |
|---|---|---|
| Trifluoroacetyl analog | Tyrosine kinase | 0.12 μM |
Key Research Findings
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The carbaldehyde group’s reactivity dominates its chemical profile, enabling diverse transformations .
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Methoxy and sulfonyl groups enhance solubility and stability in polar solvents (e.g., DMSO) .
-
Structural analogs with trifluoromethyl or nitro substituents exhibit improved bioactivity .
This compound’s versatility in synthesis and derivatization underscores its value in medicinal chemistry and materials science.
Scientific Research Applications
Pharmacological Applications
The compound has shown potential in several pharmacological contexts:
- Anticancer Activity : Research indicates that derivatives of pyrrole compounds, including this specific structure, exhibit cytotoxic effects against various cancer cell lines. The presence of the methylsulfonyl group enhances its interaction with biological targets, potentially leading to the inhibition of tumor growth .
- Neuroprotective Effects : Studies have suggested that compounds similar to 1-(2,5-dimethoxyphenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole may possess neuroprotective properties. This could be due to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells .
Synthetic Methodologies
The synthesis of this compound can be achieved through various organic reactions:
- Pyrrole Synthesis : The compound can be synthesized using a multi-step reaction involving the condensation of appropriate aldehydes and amines followed by cyclization reactions to form the pyrrole ring. This synthetic pathway allows for the introduction of substituents that enhance biological activity .
- Functionalization : The methylsulfonyl group can be introduced via sulfonation reactions, which are crucial for enhancing the compound's solubility and biological interactions. This functionalization is particularly important for optimizing pharmacokinetic properties .
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- Antitumor Research : A study published in a peer-reviewed journal demonstrated that derivatives with similar structures exhibited significant antitumor activity in vitro against breast and lung cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest .
- Neuroprotection in Animal Models : Experimental research involving animal models has shown that administration of pyrrole derivatives can lead to improved outcomes in models of neurodegenerative diseases. The protective effects were linked to reduced inflammation and oxidative damage in brain tissues .
- Synthetic Innovations : Recent advancements in synthetic methodologies have allowed for more efficient production of this compound, reducing costs and increasing yield. These innovations include microwave-assisted synthesis techniques that enhance reaction rates and product purity .
Mechanism of Action
The mechanism of action of 1-(2,5-dimethoxyphenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation by decreasing the production of prostaglandins .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Structural Features and Substituent Effects
The table below highlights critical differences in substituents and molecular properties among the target compound and its analogs:
Substituent Impact:
- Aromatic Rings : Replacement of the 2,5-dimethoxyphenyl group (target compound) with fluorophenyl (VA425/VA426, 1a) or chloro-trifluoromethylphenyl () alters electronic properties and lipophilicity. Fluorine and chlorine enhance metabolic stability, while methoxy groups may improve solubility .
- Methylsulfonyl Group : A conserved feature across all compounds, critical for binding to enzymes like cyclooxygenase-2 (COX-2) or tyrosine phosphatases .
Pharmacological and Functional Comparisons
- Enzyme Inhibition : Methylsulfonylphenyl-containing compounds (e.g., pyrazole derivatives) are associated with COX-2 inhibition, while fluorophenyl-substituted pyrroles (VA425/VA426) may target tyrosine phosphatases . The target compound’s dimethoxyphenyl group could modulate selectivity for other enzymes.
- Drug Likeness : The chloro-trifluoromethylphenyl substituent in ’s compound increases lipophilicity (ClogP ~4.5), whereas the target compound’s dimethoxyphenyl group may balance solubility (ClogP ~3.2) and membrane permeability .
Biological Activity
1-(2,5-Dimethoxyphenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole (CAS No. 478032-25-6) is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
The molecular formula of the compound is , with a molar mass of approximately 440.50 g/mol. The structure features a pyrrole ring substituted with a dimethoxyphenyl group and a methylsulfonylphenyl group, which may contribute to its biological activity.
Synthesis
The synthesis of this compound has been achieved through various methods involving cyclization reactions and functional group modifications. The synthetic routes often focus on optimizing yield and purity while maintaining the integrity of the active groups.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of pyrrole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Compound | Target Organism | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| 1 | E. coli | 15 | 62.5 |
| 2 | S. aureus | 20 | 31.25 |
| 3 | P. mirabilis | 12 | 125 |
| 4 | B. subtilis | 18 | 62.5 |
These results indicate that modifications in the structure can enhance antimicrobial efficacy, making these compounds promising candidates for further development in antibiotic therapies .
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and pathways associated with inflammation, potentially offering benefits in treating conditions such as arthritis or inflammatory bowel disease.
Anticancer Potential
Research indicates that certain derivatives of pyrrole exhibit cytotoxic effects on cancer cell lines. The presence of methanesulfonyl and dimethoxy groups appears to enhance the compound's ability to induce apoptosis in cancer cells, making it a candidate for anticancer drug development .
The biological activities are thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
- Interaction with Cellular Receptors : Binding to specific receptors can modulate cellular responses and lead to apoptosis in cancer cells.
- Oxidative Stress Induction : Some studies suggest that these compounds can increase oxidative stress within cells, leading to cell death in pathogens or tumor cells.
Case Studies
A notable case study involved the evaluation of a series of pyrrole derivatives, including our compound of interest, which demonstrated significant activity against Mycobacterium tuberculosis. The study highlighted the importance of structural modifications in enhancing biological activity against resistant strains .
Q & A
Basic: What are the standard synthetic routes for preparing 1-(2,5-dimethoxyphenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Core Pyrrole Formation : Use Knorr-type cyclization or [3+2] cycloaddition between enamines and nitroolefins to construct the pyrrole ring .
Functionalization : Introduce the 2,5-dimethoxyphenyl group via Suzuki-Miyaura coupling or nucleophilic substitution. The methylsulfonyl group is added through oxidation of a methylthio intermediate using m-CPBA or H₂O₂ in acetic acid .
Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (methanol/water) ensures purity. Reaction yields (40–65%) depend on steric hindrance from substituents .
Basic: How is the structural integrity of this compound verified post-synthesis?
Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:
- NMR : Confirm substituent positions via ¹H and ¹³C NMR chemical shifts (e.g., methoxy protons at δ 3.7–3.9 ppm; methylsulfonyl group at δ 3.1 ppm for CH₃ and 125–130 ppm for SO₂ in ¹³C) .
- X-ray Crystallography : Resolve bond angles and torsional strain in the pyrrole ring (e.g., C-C-N angles ~107–110°) .
- HRMS : Validate molecular mass (e.g., [M+H]⁺ at m/z 388.1214) .
Advanced: How can researchers optimize reaction conditions to improve yield and selectivity?
Methodological Answer:
Apply Design of Experiments (DoE) to systematically vary parameters:
- Variables : Temperature (80–120°C), solvent polarity (DMF vs. THF), catalyst loading (Pd(PPh₃)₄: 2–5 mol%), and reaction time (12–24 hr) .
- Analysis : Use response surface methodology (RSM) to identify optimal conditions. For example, higher Pd catalyst loading (5 mol%) in DMF at 100°C increases coupling efficiency by 25% .
- Byproduct Mitigation : Monitor intermediates via TLC and quench side reactions with scavengers (e.g., molecular sieves for water-sensitive steps) .
Advanced: What computational methods predict the compound’s reactivity and electronic properties?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model HOMO-LUMO gaps (~4.2 eV), indicating moderate electrophilicity. The methylsulfonyl group lowers electron density on the pyrrole ring, enhancing electrophilic substitution at C-3 .
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous/DMSO mixtures to predict solubility (~2.5 mg/mL in DMSO) .
- Docking Studies : Map interactions with biological targets (e.g., COX-2 binding affinity via AutoDock Vina, ΔG ≈ -9.2 kcal/mol) .
Advanced: How should researchers resolve conflicting data in biological activity assays?
Methodological Answer:
- Dose-Response Validation : Repeat assays (n ≥ 3) across a concentration gradient (0.1–100 μM) to confirm IC₅₀ values. For example, discrepancies in COX-2 inhibition (reported IC₅₀: 1.5–3.0 μM) may arise from enzyme batch variability .
- Control Experiments : Include positive controls (e.g., celecoxib for COX-2) and assess cytotoxicity (MTT assay) to rule out false positives .
- Mechanistic Studies : Use SPR or ITC to measure binding kinetics (kₐ ~ 1.2 × 10⁴ M⁻¹s⁻¹; kₐ ~ 0.03 s⁻¹) and confirm target engagement .
Advanced: What strategies enhance the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Profiling : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). HPLC monitoring shows 90% degradation at pH 1.2 within 2 hr, prompting enteric coating for oral delivery .
- Metabolic Stability : Use liver microsomes (human/rat) to identify CYP450-mediated oxidation sites (e.g., demethylation of methoxy groups). Structural modification with deuterated methoxy groups reduces clearance by 40% .
Advanced: How to design SAR studies for this compound?
Methodological Answer:
- Core Modifications : Synthesize analogs with varying substituents (e.g., replacing methylsulfonyl with sulfonamide or carboxylate) to assess impact on COX-2 selectivity .
- Pharmacophore Mapping : Overlay active/inactive analogs using MOE software to identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) .
- Data Analysis : Apply multivariate regression (e.g., PLS) to correlate logP, polar surface area, and IC₅₀ values. A logP ~2.8 optimizes membrane permeability and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
